4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Overview
Description
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile is a complex organic compound with the molecular formula C11H15N3O. This compound is characterized by its unique structure, which includes a spirocyclic framework and a cyano group attached to the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-2-oxo-1-azaspiro[45]dec-3-ene-3-carbonitrile typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of various organic compounds.
Biology: In biological research, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile may be studied for its potential biological activity. It could be used as a probe to investigate biological pathways or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its pharmacological properties and tested for its efficacy in treating various diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism by which 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile and are known for their biological activity.
Spiro Compounds: Other spirocyclic compounds with different substituents may exhibit similar chemical properties and applications.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHPXHEGJJDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C12CCCCC2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.